molecular formula C14H8Cl2N2 B14804436 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzonitrile

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzonitrile

Katalognummer: B14804436
Molekulargewicht: 275.1 g/mol
InChI-Schlüssel: KHWSDSGRNHGVFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2,4-dichlorobenzylidene)amino]benzonitrile is an organic compound with the molecular formula C14H8Cl2N2 It is characterized by the presence of a benzylideneamino group attached to a benzonitrile moiety, with two chlorine atoms substituted at the 2 and 4 positions of the benzylidene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dichlorobenzylidene)amino]benzonitrile typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-aminobenzonitrile. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalytic amount of acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours, and the product is obtained by cooling the reaction mixture and filtering the precipitated solid .

Industrial Production Methods

While specific industrial production methods for 4-[(2,4-dichlorobenzylidene)amino]benzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2,4-dichlorobenzylidene)amino]benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing chlorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidation reactions can convert the benzylideneamino group to a corresponding nitro or nitroso compound using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms.

    Reduction: Corresponding amine derivatives.

    Oxidation: Nitro or nitroso derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(2,4-dichlorobenzylidene)amino]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 4-[(2,4-dichlorobenzylidene)amino]benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the benzylideneamino group and chlorine substituents can influence its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(2,4-dichlorobenzylidene)amino]benzonitrile is unique due to the specific positioning of chlorine atoms and the presence of the benzylideneamino group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H8Cl2N2

Molekulargewicht

275.1 g/mol

IUPAC-Name

4-[(2,4-dichlorophenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H8Cl2N2/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-7,9H

InChI-Schlüssel

KHWSDSGRNHGVFF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)N=CC2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.